3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Description

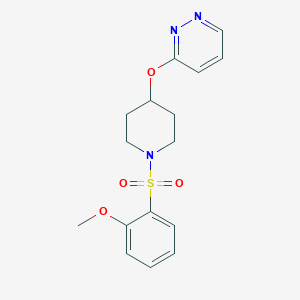

3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine core linked via an ether bond to a piperidine ring substituted with a 2-methoxyphenylsulfonyl group. The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the pyridazine ring contributes to π-π interactions and hydrogen bonding .

Properties

IUPAC Name |

3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-22-14-5-2-3-6-15(14)24(20,21)19-11-8-13(9-12-19)23-16-7-4-10-17-18-16/h2-7,10,13H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGDAUWKLFOAPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a pyridazine ring connected to a piperidine moiety, which is further functionalized with a methoxyphenylsulfonyl group.

Synthesis Overview:

- Formation of Piperidine Intermediate : The synthesis typically begins with the preparation of the piperidine ring through cyclization reactions.

- Sulfonylation : The piperidine intermediate is sulfonated using 2-methoxybenzenesulfonyl chloride.

- Coupling with Pyridazine : The sulfonated piperidine is then coupled with a pyridazine derivative under nucleophilic substitution conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds structurally similar to this compound have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 3a | 0.22 | 0.25 | Bactericidal |

| 4b | 0.30 | 0.35 | Bactericidal |

| 5c | 0.50 | 0.55 | Bacteriostatic |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. Preliminary studies suggest that it may act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent inhibitory effects:

| Enzyme Target | IC50 (μM) |

|---|---|

| DNA Gyrase | 12.27 |

| Dihydrofolate Reductase | 0.52 |

Case Studies

- In Vitro Studies : A study conducted on various derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity, with some showing synergistic effects when combined with standard antibiotics like Ciprofloxacin.

- Toxicity Assessments : Hemolytic activity tests indicated low toxicity profiles for these compounds, with hemolysis percentages significantly lower than that of Triton X-100, suggesting safety for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Key analogues from the provided evidence (synthesized and characterized in a 2014 study) include sulfonamide- and urea-linked piperidine derivatives (Table 1) .

Key Differences vs. Target Compound:

- Substituent on Sulfonyl Group : The target compound’s 2-methoxyphenylsulfonyl group differs from 14d’s 4-fluorophenylsulfonyl group. Methoxy is electron-donating, enhancing solubility and altering electronic distribution compared to electron-withdrawing fluoro .

- Core Heterocycle : Pyridazine (two adjacent nitrogen atoms) in the target compound vs. pyridine (one nitrogen) in analogues like 8a–8c. Pyridazine’s electron-deficient nature may influence binding to targets like kinases or receptors .

- Linker Chemistry : The target compound uses an ether linkage (piperidin-4-yl-oxy), while analogues 14a–14d employ urea or thiourea linkers, which are more flexible but prone to hydrolysis .

Comparison with Sulfinyl-Piperazine Derivatives ()

The compound 1-(2,4-dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine (CAS 338981-93-4) shares a sulfonamide-like group but differs critically:

- Sulfinyl vs. Sulfonyl: The sulfinyl group (S=O) in vs. sulfonyl (SO₂) in the target compound.

- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) may confer different conformational flexibility and basicity compared to piperidine.

- Aromatic Substituents : The target’s pyridazine vs. ’s pyridine—differences in aromaticity and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.